ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
The synthesis of ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves several steps. One common method starts with the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide. This reaction yields ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate, which is then further reacted with 2-chlorobenzoyl chloride to form the final product .
Chemical Reactions Analysis
Ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as:
Clopidogrel: A well-known antiplatelet agent used to prevent blood clots.
Prasugrel: Another antiplatelet drug with a similar mechanism of action to clopidogrel.
Ticlopidine: An older antiplatelet agent with a different safety profile.
Properties
IUPAC Name |
ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-4-25-19(24)16-15(14-10(2)9-11(3)21-18(14)26-16)22-17(23)12-7-5-6-8-13(12)20/h5-9H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYARCHZHMMKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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